Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-
Overview
Description
Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-: is an aromatic amine derivative. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is typically synthesized through the reductive amination of furfural with ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves the reductive amination of furfural. This process typically uses ammonia and a reducing agent such as zinc dust in hydrochloric acid. The reaction is carried out at room temperature, followed by the addition of ammonia and sodium hydroxide, and then heating the mixture to 60°C .
Industrial Production Methods: Industrial production of furfurylamine derivatives often involves similar reductive amination processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofurfurylamine derivatives.
Substitution: The amine group can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: 2-Furoic acid
Reduction: Tetrahydrofurfurylamine
Substitution: Halogenated furfurylamine derivatives
Scientific Research Applications
Chemistry: Furfurylamine derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, furfurylamine derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Furfurylamine derivatives have been explored for their potential therapeutic applications, including as antihypertensive and antiseptic agents .
Industry: In the industrial sector, furfurylamine derivatives are used in the production of polymers, resins, and as solvents in various chemical processes .
Mechanism of Action
The mechanism of action of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Furfurylamine: The parent compound with a similar structure but without the methyl and phenethyl substitutions.
5-Methylfurfurylamine: A derivative with a methyl group on the furan ring.
2-Furonitrile: The corresponding nitrile derivative.
Furan-2-ylmethanethiol: The corresponding thiol derivative
Uniqueness: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions can enhance its interactions with biological targets and improve its solubility and stability in various solvents .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDMKPUUJXVUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946474 | |
Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23656-75-9 | |
Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IEM 540 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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